Donepezil 2-Ethylbutyl
Description
The Significance of Related Substances in Pharmaceutical Research and Development
In the pharmaceutical industry, the term "related substances" refers to impurities that are structurally similar to the API. royed.intentamus-pharma.co.uk These can originate from several sources, including the starting materials, intermediates from incomplete reactions, by-products from side reactions, or degradation of the API over time. researchgate.net The presence of related substances, even in minute quantities, can potentially alter the drug's efficacy, stability, and safety profile. Therefore, a significant aspect of pharmaceutical research and development involves the development of analytical methods to detect and quantify these impurities. researchgate.net Understanding the chemical structure and origin of each related substance is crucial for optimizing the manufacturing process to minimize their formation and for setting appropriate acceptance criteria in the final drug product. uspnf.comgoogle.com
Contextualization of Donepezil (B133215) within Acetylcholinesterase Inhibitor Chemistry
Donepezil is a prominent member of the acetylcholinesterase inhibitor class of drugs. drugbank.comnih.gov Chemically, it is a piperidine (B6355638) derivative. nih.gov The primary mechanism of action of these inhibitors is the reversible and selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). acs.orgpatsnap.compressbooks.pub By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is believed to be beneficial in certain neurological conditions. nih.govpatsnap.com The chemical structure of donepezil, featuring an N-benzylpiperidine moiety and an indanone ring system, is designed for optimal interaction with the active sites of the acetylcholinesterase enzyme. nih.govmdpi.comscielo.br Numerous studies have explored modifications of this core structure to develop new compounds with potentially enhanced therapeutic properties. scielo.brtandfonline.comnih.gov
Identification of Donepezil 2-Ethylbutyl as a Specific Related Substance
"this compound" has been identified as a related substance to Donepezil. impurity.comlgcstandards.com This compound is understood to be a process-related impurity, likely arising during the synthesis of the Donepezil API. The identification and characterization of such impurities are typically achieved using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net These methods allow for the separation of the impurity from the main drug substance and provide detailed structural information. While specific details on the synthetic pathway leading to the formation of this compound are not extensively published in peer-reviewed literature, its existence highlights the complexity of the Donepezil manufacturing process and the necessity for stringent quality control measures.
Chemical and Physical Properties
Below is a table summarizing the available chemical information for Donepezil and its related substance, this compound.
| Property | Donepezil | This compound |
| IUPAC Name | (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | 2-[4-(Benzylamino)-2-ethylbutyl]-5,6-dimethoxyindan-1-one |
| Molecular Formula | C₂₄H₂₉NO₃ | C₂₄H₃₁NO₃ |
| Molecular Weight | 379.5 g/mol | 381.508 g/mol |
| CAS Number | 120014-06-4 (free base) | 958633-84-6 |
Data sourced from multiple chemical suppliers and databases. impurity.comlgcstandards.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31NO3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[4-(benzylamino)-2-ethylbutyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H31NO3/c1-4-17(10-11-25-16-18-8-6-5-7-9-18)12-20-13-19-14-22(27-2)23(28-3)15-21(19)24(20)26/h5-9,14-15,17,20,25H,4,10-13,16H2,1-3H3 |
InChI Key |
SSMFCWGYUWJETG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNCC1=CC=CC=C1)CC2CC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Nomenclature and Structural Characterization of Donepezil 2 Ethylbutyl
Systematic Chemical Naming Conventions Applied to Donepezil (B133215) 2-Ethylbutyl
The systematic name provided for the compound referred to as Donepezil 2-Ethylbutyl is N-Benzyl-N-(3-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)pentyl)nitrous amide . An analysis of this name according to the International Union of Pure and Applied Chemistry (IUPAC) conventions reveals the precise arrangement of its constituent parts.
The nomenclature can be deconstructed as follows:
Core Structure : The foundation of the molecule is a 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl group. This describes a bicyclic indanone system with methoxy (B1213986) groups (-OCH3) at positions 5 and 6 and a ketone group (=O) at position 1.
Linker : This indanone core is attached via a methyl (-CH2-) bridge to a pentyl chain.
Alkyl Chain : A pentyl group, which is a five-carbon aliphatic chain, serves as a central scaffold. The indanone-methyl group is attached at the third carbon of this chain, denoted by 3-((... )methyl)pentyl.
Substituents on Nitrogen : The name N-Benzyl-N-(...) indicates that two different groups are attached to the same nitrogen atom. One is a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group), and the other is the aforementioned substituted pentyl chain.
Functional Group : The term nitrous amide specifies the presence of a nitrosamine (B1359907) functional group (-N-N=O), where the substituted nitrogen is bonded to a nitroso group.
This systematic name precisely defines a single chemical structure, distinguishing it from its parent compound, Donepezil.
Elucidation of the Chemical Structure of N-Benzyl-N-(3-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)pentyl)nitrous amide
Based on its systematic name, the chemical structure of N-Benzyl-N-(3-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)pentyl)nitrous amide incorporates several key features. The central component is the indanone ring system, which is a recognized pharmacophore in acetylcholinesterase inhibitors.
The molecule is characterized by the covalent linkage of the dimethoxy-indanone moiety to the third position of a pentyl chain. This entire assembly, along with a benzyl group, is bonded to a nitrogen atom, which is part of a nitrous amide (or nitrosamine) functional group. The presence of the flexible pentyl chain and the planar benzyl and indanone ring systems gives the molecule specific conformational properties.
Table 1: Structural Features of N-Benzyl-N-(3-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)pentyl)nitrous amide
| Feature | Description |
| Core Moiety | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl |
| Alkyl Chain | Pentyl |
| Aromatic Groups | Benzyl, Dimethoxy-indenyl |
| Key Functional Group | Nitrous Amide (Nitrosamine) |
| Linkage | Methylene bridge between indanone core and pentyl chain |
Structural Relationship to the Parent Compound Donepezil
The structural architecture of N-Benzyl-N-(3-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)pentyl)nitrous amide is clearly derived from that of Donepezil, but with significant modifications. Donepezil is systematically named 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one. nih.gov
The primary similarities lie in two key components:
The Indanone Core : Both molecules share the 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl moiety, which is crucial for the biological activity of Donepezil. veeprho.com
The N-Benzyl Group : Both compounds feature a benzyl group attached to a nitrogen atom, which contributes to the binding affinity of Donepezil to its target enzyme.
Despite these commonalities, the differences in their structures are profound and define their distinct chemical identities. In Donepezil, the indanone core is linked to a piperidine (B6355638) ring, which is a six-membered saturated heterocycle containing nitrogen. This N-benzylpiperidine unit is a rigid and bulky group.
In contrast, "this compound" replaces the entire N-benzylpiperidine ring with a more flexible, open-chain structure: an N-benzylated, N-nitrosated, substituted pentylamine chain. The introduction of the nitrous amide functional group and the replacement of the rigid piperidine ring with a flexible pentyl chain represent the most significant structural departures from the parent compound.
Table 2: Comparison of Structural Features: Donepezil vs. This compound
| Feature | Donepezil | N-Benzyl-N-(3-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)pentyl)nitrous amide |
| Core Structure | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl |
| Nitrogen-Containing Moiety | N-Benzylpiperidine | N-Benzyl-N-(substituted pentyl)nitrous amide |
| Central Linker | Piperidine ring | Pentyl chain |
| Key Nitrogen Functional Group | Tertiary Amine | Nitrous Amide (Nitrosamine) |
Synthetic Origin and Formation Pathways of Donepezil 2 Ethylbutyl
Potential Generation During Donepezil (B133215) Synthesis
The formation of impurities during the synthesis of a pharmaceutical compound like Donepezil is a complex process influenced by various factors, including the quality of starting materials, reaction conditions, and the presence of competing side reactions.
Investigation of Side Reactions from Precursors and Intermediates
The synthesis of Donepezil typically involves the reaction of 5,6-dimethoxy-1-indanone (B192829) with 1-benzyl-4-formylpiperidine. While the primary reaction leads to the formation of Donepezil, side reactions involving precursors and intermediates can give rise to various impurities. The formation of Donepezil 2-Ethylbutyl would likely involve the introduction of a 2-ethylbutyl group.
One plausible, though not definitively documented, pathway could be an unintended alkylation reaction. If a reactive species containing a 2-ethylbutyl moiety is present as a contaminant in the reaction mixture, it could potentially alkylate one of the intermediates. For instance, the enolate of 5,6-dimethoxy-1-indanone, a key intermediate in the synthesis, is a nucleophile and could react with an electrophilic 2-ethylbutyl source.
Table 1: Key Precursors in Donepezil Synthesis and their Potential Role in Impurity Formation
| Precursor/Intermediate | Role in Donepezil Synthesis | Potential Side Reaction Leading to Impurities |
| 5,6-dimethoxy-1-indanone | Core indanone structure | Alkylation at the 2-position by reactive contaminants |
| 1-benzyl-4-formylpiperidine | Provides the piperidine (B6355638) moiety | Side reactions involving the aldehyde group |
| Enolate of 5,6-dimethoxy-1-indanone | Nucleophilic intermediate | Reaction with unintended electrophiles |
Impact of Synthetic Reaction Conditions on Impurity Generation
The conditions under which a chemical synthesis is performed play a critical role in determining the purity of the final product. Factors such as temperature, pH, solvent, and the nature of the catalyst can all influence the rate of the desired reaction versus unwanted side reactions.
For instance, the use of strong bases to form the enolate of 5,6-dimethoxy-1-indanone could also promote side reactions if impurities are present in the starting materials or solvents. The specific conditions that might favor the formation of this compound are not detailed in the available literature, but general principles of organic chemistry suggest that factors promoting alkylation would be key.
Degradation Mechanisms Leading to this compound Formation
Impurities can also arise from the degradation of the active pharmaceutical ingredient (API) over time. This degradation can be influenced by various environmental factors.
Identification of Chemical Instabilities and Transformation Pathways
Donepezil, like many complex organic molecules, possesses chemical functionalities that can be susceptible to degradation. However, the formation of this compound through the degradation of Donepezil is structurally unlikely. Degradation pathways typically involve the breakdown of a molecule, whereas the formation of this compound would require the addition of a 2-ethylbutyl group, which is not a typical degradation process. Forced degradation studies of Donepezil have identified various degradation products, but none have been explicitly characterized as this compound. nih.govresearchgate.net
Analysis of Environmental Factors Influencing Degradation
Environmental factors such as heat, light, humidity, and pH can accelerate the degradation of pharmaceuticals. nih.gov While these factors are known to affect the stability of Donepezil, leading to the formation of various degradants, there is no specific evidence to suggest that they would lead to the formation of an alkylated impurity like this compound.
Mechanistic Studies of Nitrosamine (B1359907) Formation in Donepezil Analogues
Nitrosamines are a class of compounds that have raised concerns as potential genotoxic impurities in pharmaceuticals. The formation of a nitrosamine derivative of a Donepezil analogue, specifically N-Nitroso this compound, has been noted by chemical suppliers. This nitrosamine is chemically identified as N-Benzyl-N-(3-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)pentyl)nitrous amide.
The formation of nitrosamines typically involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (which can be formed from nitrites in acidic conditions). In the case of N-Nitroso this compound, the parent amine, this compound, is a secondary amine and thus susceptible to nitrosation at the nitrogen atom of the piperidine ring.
The potential for nitrosamine formation is a critical consideration in the risk assessment of any pharmaceutical product containing secondary or tertiary amine functionalities. The presence of nitrite (B80452) sources in excipients or from other environmental exposures, combined with the acidic environment of the stomach, can create conditions favorable for nitrosation.
Precursor Identification for Nitrosation Reactions
The formation of N-nitroso compounds, such as the putative this compound, is fundamentally linked to the presence of precursor amines and nitrosating agents. In the context of complex pharmaceutical synthesis, identifying the specific precursors that can undergo nitrosation is a critical step in controlling the impurity profile of the final active pharmaceutical ingredient (API).
The primary precursors for the formation of N-nitrosamines are secondary amines. researchgate.net In the synthetic pathways leading to Donepezil and its analogues, several secondary amine intermediates are either used as starting materials or are formed during the process. For the specific case of this compound, the immediate precursor is hypothesized to be a secondary amine structurally related to Donepezil, where the N-benzyl group is replaced by a 2-ethylbutyl group. This precursor, N-(2-ethylbutyl)-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine, would be susceptible to nitrosation under specific conditions.
The presence of such a precursor in a reaction mixture could arise from several sources:
Starting Materials: The use of N-(2-ethylbutyl)piperidine derivatives as starting materials in a synthetic route analogous to that of Donepezil.
Side Reactions: Unintended reactions between intermediates and reagents or solvents containing a 2-ethylbutyl moiety.
Degradation Products: The degradation of a larger molecule that cleaves to form the secondary amine precursor.
Nitrosating agents are the other key component required for the formation of nitrosamines. These are typically species derived from nitrous acid (HNO₂), which can be formed from nitrites (NO₂⁻) under acidic conditions. Common nitrosating agents include dinitrogen trioxide (N₂O₃) and the nitrosonium ion (NO⁺). rsc.org The presence of residual nitrites in reagents, solvents, or even from atmospheric nitrogen oxides can provide the necessary source for the nitrosating agent.
Table 1: Key Precursors and Reagents in the Formation of N-Nitroso Compounds
| Component | Role | Examples |
| Amine Precursor | The substrate for the nitrosation reaction. | Secondary amines (e.g., N-(2-ethylbutyl)-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine), and to a lesser extent, tertiary amines. |
| Nitrosating Agent | Provides the nitroso group (-N=O). | Dinitrogen trioxide (N₂O₃), Nitrosonium ion (NO⁺), Nitrous acid (HNO₂). |
| Source of Nitrosating Agent | The origin of the nitrosating species. | Sodium nitrite (NaNO₂), Residual nitrites in reagents, Atmospheric nitrogen oxides (NOx). |
Catalytic and Environmental Influences on Nitrosation Specificity
The rate and specificity of nitrosation reactions are not solely dependent on the concentration of precursors and nitrosating agents. A variety of catalytic and environmental factors can significantly influence the formation of N-nitroso compounds. Understanding these influences is crucial for developing control strategies to minimize the formation of such impurities during pharmaceutical manufacturing and storage.
Catalytic Influences:
Acid Catalysis: The formation of the active nitrosating agent from nitrite is an acid-catalyzed process. Therefore, the pH of the reaction medium plays a critical role. While nitrosation can occur at neutral pH, the rate is generally faster under acidic conditions. rsc.org
Anionic Catalysis: Certain anions, such as thiocyanate (B1210189) (SCN⁻) and halides (e.g., Cl⁻, Br⁻), can act as catalysts by reacting with the nitrosating agent to form more potent nitrosating species (e.g., nitrosyl thiocyanate, nitrosyl halides).
Formaldehyde: Formaldehyde has been shown to catalyze the nitrosation of some secondary amines.
Surface Catalysis: Solid surfaces, such as activated carbon, can catalyze the formation of nitrosamines. nih.govresearchgate.net This is particularly relevant in pharmaceutical processes where activated carbon may be used for decolorization or purification. The mechanism can involve the adsorption of both the amine and the nitrosating agent onto the carbon surface, thereby increasing their local concentration and facilitating the reaction. nih.gov
Environmental Influences:
Temperature: Like most chemical reactions, the rate of nitrosation generally increases with temperature.
Solvent: The nature of the solvent can influence the stability of the reactants and intermediates, thereby affecting the reaction rate.
Presence of Inhibitors: Certain compounds, such as ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E), can act as inhibitors of nitrosation by scavenging the nitrosating agents.
Micellar Effects: The presence of surfactants can influence nitrosation rates. Cationic micelles have been shown to enhance the nitrosation of hydrophobic secondary amines by concentrating both the amine and the nitrosating agent at the micelle-water interface. rsc.org
Atmospheric Conditions: The presence of atmospheric nitrogen oxides (NOx) can be a source of nitrosating agents, particularly in open systems or during prolonged processing times. nih.gov
Table 2: Factors Influencing the Rate of Nitrosation Reactions
| Factor | Effect on Nitrosation Rate | Notes |
| pH | Generally increases with decreasing pH (acidic conditions). | Acid catalysis promotes the formation of active nitrosating agents. rsc.org |
| Temperature | Generally increases with increasing temperature. | Follows general principles of chemical kinetics. |
| Catalysts | Anions (e.g., SCN⁻, Cl⁻), formaldehyde, and solid surfaces (e.g., activated carbon) can increase the rate. nih.govresearchgate.net | Catalysts provide alternative reaction pathways with lower activation energies. |
| Inhibitors | Ascorbic acid and alpha-tocopherol can decrease the rate. | These compounds act as scavengers for nitrosating agents. |
| Surfactants | Cationic micelles can increase the rate for hydrophobic amines. rsc.org | Micelles can concentrate reactants at their surface. |
| Atmosphere | Presence of NOx can be a source of nitrosating agents. nih.gov | Relevant for processes with exposure to air. |
Analytical Methodologies for Detection and Quantification of Donepezil 2 Ethylbutyl
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental in pharmaceutical analysis for separating impurities from the main API and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling
The development of a robust HPLC method is essential for the comprehensive impurity profiling of Donepezil (B133215), including the detection of potential impurities like Donepezil 2-Ethylbutyl. A typical reversed-phase HPLC (RP-HPLC) method would be the standard approach.
Method development would involve the systematic optimization of several parameters to achieve adequate separation and sensitivity. Key considerations include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For Donepezil and its impurities, C18 columns are commonly utilized due to their versatility and effectiveness in separating compounds of moderate polarity.
The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is varied over time, is frequently necessary to resolve all impurities with different polarities within a reasonable analysis time. The pH of the aqueous buffer is a critical parameter that can significantly influence the retention and peak shape of ionizable compounds like Donepezil.
Detection is typically performed using a UV detector, as the aromatic and conjugated systems in Donepezil and its related impurities provide strong chromophores. The selection of an appropriate wavelength is crucial for achieving the desired sensitivity for all relevant impurities.
Table 1: Illustrative HPLC Method Parameters for Donepezil Impurity Profiling
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate, acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at a specified wavelength |
| Injection Volume | 10 - 20 µL |
Ultra-Performance Liquid Chromatography (UPLC) Applications for Related Substances
UPLC represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These advantages are attributed to the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.
For the analysis of Donepezil related substances, including this compound, a UPLC method can provide superior separation efficiency, enabling the detection of trace-level impurities that might not be resolved by HPLC. The principles of method development for UPLC are similar to those for HPLC, involving the optimization of column chemistry, mobile phase, and gradient conditions. The reduced run times offered by UPLC can significantly increase sample throughput in a quality control environment.
Gas Chromatography (GC) Considerations for Volatile Byproducts
Gas Chromatography is the preferred technique for the analysis of volatile and semi-volatile organic compounds. In the context of Donepezil synthesis and degradation, GC would be applicable if volatile byproducts, including any potential volatile precursors or degradation products related to the 2-ethylbutyl moiety, are expected.
A GC analysis would typically involve headspace sampling to introduce volatile components onto the GC column. The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase of the column. A Flame Ionization Detector (FID) is commonly used for general organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification. The applicability of GC would be contingent on the volatility and thermal stability of this compound or any related volatile species.
Spectroscopic Approaches for Structural Elucidation and Confirmation
While chromatographic techniques are powerful for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of unknown impurities.
Mass Spectrometry (MS) in Impurity Identification
Mass Spectrometry, often coupled with a chromatographic inlet (LC-MS or GC-MS), is a cornerstone of impurity identification. It provides crucial information about the molecular weight and fragmentation pattern of an analyte.
For the identification of an unknown impurity like this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass and, consequently, the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments would then be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable clues about the compound's structure, allowing for the localization of modifications, such as the 2-ethylbutyl group, on the core Donepezil structure. The chemical name for a related compound, N-Benzyl-N-(3-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)pentyl)nitrous amide, is noted as "this compound Nitroso Impurity" by some chemical suppliers, suggesting a potential structure for related impurities. synzeal.com
Table 2: Mass Spectrometry Data for a Potential Related Impurity
| Compound Name | Molecular Formula | Molecular Weight |
| This compound Nitroso Impurity | C24H30N2O4 | 410.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. While MS provides information on molecular weight and fragments, NMR provides detailed information about the connectivity of atoms within a molecule.
To confirm the structure of this compound, a suite of NMR experiments would be necessary. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, provide information about the chemical environment of each proton and carbon atom. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between protons, between protons and carbons, and across multiple bonds, respectively. This detailed information allows for the precise assignment of the 2-ethylbutyl group to its specific location on the Donepezil scaffold. Due to the complexity of the spectra and the need for a pure, isolated sample, NMR is typically performed after an impurity has been isolated, often by preparative HPLC.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Complementary Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as crucial complementary techniques for the structural elucidation and characterization of pharmaceutical impurities like this compound. These methods provide valuable information about the functional groups and electronic structure of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For a potential impurity of Donepezil, the IR spectrum would be compared against the reference spectrum of pure Donepezil. nih.gov The core structure of Donepezil contains several characteristic functional groups, including a carbonyl (keto) group, aromatic rings, and ether linkages. Any modification, such as the introduction of a 2-ethylbutyl group, would likely introduce changes in the C-H stretching and bending regions of the spectrum. The spectral data from known Donepezil impurities have been used to confirm their structures, and the same principle would apply to this compound. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores (light-absorbing groups) within a molecule. The Donepezil molecule has a distinct UV absorption profile due to its aromatic and carbonyl moieties. iajps.com The maximum absorbance (λmax) for Donepezil is typically observed around 231 nm and 314-315 nm. ijcpa.injst.go.jp The UV spectrum of a potential impurity like this compound would be analyzed to see if the substitution affects the chromophore system. While an alkyl group like 2-ethylbutyl is not a chromophore itself, its presence could cause a minor shift (batachromic or hypsochromic) in the absorption maxima. Spectrophotometric methods are often employed for quantitative analysis, and linearity is typically established within a specific concentration range, such as 4-20 µg/mL. iajps.com
| Spectroscopic Technique | Application for this compound Characterization | Expected Observations |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Comparison with Donepezil standard to identify changes in C=O, C-O, C-H, and aromatic C=C stretching and bending vibrations. nih.govresearchgate.net |
| UV-Visible Spectroscopy | Confirmation of the core chromophoric structure. | Analysis of absorption maxima (λmax) to detect shifts compared to Donepezil's λmax of ~231 nm and ~315 nm. ijcpa.injst.go.jp |
Method Validation Parameters in Impurity Analysis
The validation of an analytical method ensures its reliability for its intended purpose, which, in the context of impurity analysis, is the accurate detection and quantification of substances like this compound. Validation is performed according to guidelines established by the International Council for Harmonisation (ICH). healthinformaticsjournal.comimpactfactor.org
Specificity and Selectivity Studies for Complex Mixtures
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and the main drug substance. impactfactor.org For an impurity like this compound, specificity is a critical parameter to ensure that the detected signal corresponds only to this specific compound.
To establish specificity, a method must demonstrate sufficient resolution between the peak for this compound and peaks for Donepezil and other known related substances. impactfactor.org This is often confirmed through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate the impurity from these newly formed products, proving its stability-indicating nature. impactfactor.org Peak purity analysis, often using a photodiode array (PDA) detector, is also employed to confirm that the chromatographic peak for the impurity is spectrally homogeneous and not co-eluting with other substances. iajps.com
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.
LOD : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For chromatographic methods, LOD and LOQ are typically determined based on the signal-to-noise (S/N) ratio. The LOD is generally established at a S/N ratio of 3:1, while the LOQ is established at a S/N ratio of 10:1. healthinformaticsjournal.comiajps.com The determination involves injecting solutions with decreasing concentrations of the impurity reference standard. mdpi.com
Below is a representative table of LOD and LOQ values for known impurities of Donepezil, which illustrates the typical sensitivity required for such analytical methods.
| Parameter | Impurity A | Impurity B | Impurity C | Impurity D | Impurity E |
| LOD (ppm) | 0.24 | 0.24 | 0.24 | 0.24 | 0.24 |
| S/N Ratio at LOD | 3.5 | 6.2 | 5.8 | 7.1 | 6.5 |
| LOQ (ppm) | 0.60 | 0.60 | 0.60 | 0.60 | 0.60 |
| S/N Ratio at LOQ | 10.8 | 18.5 | 17.2 | 20.9 | 19.3 |
| Data derived from a representative study on Donepezil impurities. healthinformaticsjournal.com |
Assessment of Accuracy, Precision, and Method Robustness
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is typically assessed by performing recovery studies, where a known amount of the impurity standard (e.g., this compound) is spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery is then calculated. According to ICH guidelines, recovery is generally expected to be within 80-120%. healthinformaticsjournal.com
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Assessed by analyzing multiple replicates of the sample on the same day, under the same conditions.
Intermediate Precision (Inter-day precision): Assessed by having the analysis performed by different analysts, on different days, or with different equipment.
The precision is expressed as the Relative Standard Deviation (%RSD) of the results. For impurity analysis, the %RSD should typically not exceed 5.0%. healthinformaticsjournal.com
| Validation Parameter | Acceptance Criteria | Typical Finding for Donepezil Impurity Methods |
| Accuracy (% Recovery) | 80.0% - 120.0% | 95.0% - 105.0% |
| Precision (% RSD) | Not More Than 5.0% | < 2.0% |
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters that may be varied include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. impactfactor.org The method is considered robust if the results, including resolution and peak symmetry, remain within acceptable limits despite these minor changes.
Preparation and Characterization of Reference Standards for this compound
The availability of a high-purity reference standard is a prerequisite for the accurate quantification of any impurity. Since this compound is a novel or uncharacterized impurity, its reference standard would need to be prepared and thoroughly characterized.
The process typically involves:
Synthesis: Chemical synthesis of the target molecule based on a plausible formation pathway. This could involve the alkylation of a Donepezil precursor or the active molecule itself.
Isolation and Purification: If the impurity is present in crude batches of Donepezil, it can be isolated using techniques like preparative High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This process separates the impurity from the main compound and other related substances.
Characterization and Structural Elucidation: Once a pure sample is obtained, its chemical structure must be unequivocally confirmed. This is achieved using a combination of modern spectroscopic techniques:
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the atomic connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. nih.govresearchgate.net
Once the structure is confirmed and the purity is established (typically >95%), the material can be qualified as a reference standard for use in analytical testing. researchgate.net
Computational and Theoretical Chemistry Studies on Donepezil 2 Ethylbutyl
Molecular Modeling and Conformational Analysis of the Impurity Structure
Without dedicated research, no information is available on the preferred three-dimensional arrangements (conformers) of Donepezil (B133215) 2-Ethylbutyl. Molecular modeling techniques, such as molecular mechanics and molecular dynamics simulations, would typically be employed to explore the conformational landscape of the molecule, identifying low-energy and biologically relevant structures.
Computational Elucidation of Reaction Pathways for Impurity Formation
The specific chemical reactions and mechanisms that could lead to the formation of Donepezil 2-Ethylbutyl as an impurity during the synthesis or degradation of Donepezil remain unelucidated from a computational standpoint. Quantum mechanics calculations could theoretically be used to map out potential energy surfaces for various reaction pathways, thereby identifying the most likely routes of formation.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
There are no published quantum chemical calculations, such as those based on Density Functional Theory (DFT), for this compound. These calculations would provide fundamental insights into the molecule's electronic properties, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its reactivity profile. Such data is instrumental in predicting how the impurity might interact with other molecules.
In Silico Prediction of Formation Tendencies and Stability
In the absence of computational studies, there are no in silico predictions regarding the thermodynamic and kinetic stability of this compound. Predictive models could be used to estimate its likelihood of formation under various conditions and its potential for degradation over time.
Preclinical and in Vitro Characterization Relevant to Impurity Management
In Vitro Stability Studies of Donepezil (B133215) under Conditions Promoting Impurity Formation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various stress conditions. researchgate.net These studies involve exposing the API to conditions more severe than accelerated stability testing, such as high heat, light, and extreme pH and oxidative environments. researchgate.net
Studies have shown that Donepezil hydrochloride is susceptible to degradation under specific conditions. impactfactor.org It is particularly labile in alkaline (base hydrolysis) and oxidative conditions. impactfactor.orgrjpbcs.comresearchgate.net In contrast, the drug has been found to be relatively stable under neutral, photolytic (light exposure), and dry heat conditions. rjpbcs.comscielo.br For instance, one study found that after seven days at room temperature, the recovery of Donepezil in a 0.1 mol L-1 sodium hydroxide (B78521) (NaOH) solution was only about 42%, indicating significant degradation. scielo.br In a 0.1 mol L-1 hydrochloric acid (HCl) solution, the recovery was higher, at approximately 86%. scielo.br Another study subjected Donepezil to 2N NaOH at boiling temperature for 8 hours, which resulted in measurable degradation and the appearance of five major degradation products. rjpbcs.com
The table below summarizes the stability of Donepezil under various forced degradation conditions as reported in scientific literature.
| Stress Condition | Temperature | Duration | Observation |
| Acid Hydrolysis (0.1 M HCl) | Room Temp | 7 days | ~14% degradation; three degradation products detected. scielo.br |
| Acid Hydrolysis (2 M HCl) | 70°C | 48 hours | Degradation observed. scielo.br |
| Alkaline Hydrolysis (0.1 M NaOH) | Room Temp | 7 days | ~58% degradation; three degradation products detected. scielo.br |
| Alkaline Hydrolysis (2 M NaOH) | 70°C | 48 hours | Significant degradation; lower stability than in acid. scielo.br |
| Oxidative (3% H₂O₂) | Room Temp | 7 days | ~10% degradation; no major degradation products detected. scielo.br |
| Oxidative (6% H₂O₂) | Boiling | - | Degradation observed. rjpbcs.com |
| Photolytic (Sunlight) | Room Temp | 48 hours | Stable; no additional peaks in chromatogram. rjpbcs.com |
| Thermal (Dry Heat) | 85°C | 7 days | Stable. scielo.br |
| Neutral (Water) | Boiling | 8 hours | Degradation observed; seven degradation peaks noted. rjpbcs.com |
Studies on Degradation Kinetics and the Identification of Degradation Products
Understanding the rate at which a drug degrades (kinetics) and the identity of the resulting products is crucial for establishing shelf-life and proper storage conditions. The degradation of Donepezil has been shown to follow first-order kinetics in alkaline, oxidative, and neutral solutions. rjpbcs.com
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique used to separate, identify, and quantify these degradation products. google.comchemicea.comresearchgate.net Under acidic stress, three primary degradation products (often designated DP1, DP2, and DP3) have been detected. In alkaline conditions, a different set of three major degradation products (DP6, DP7, and DP8) have been identified. One of the significant degradation products identified in stability studies is Donepezil N-Oxide, which forms under oxidative and basic stress conditions. researchgate.net
The following table details some of the known impurities and degradation products of Donepezil identified through these studies.
| Impurity Name | Type | Method of Identification | Notes |
| Donepezil N-Oxide | Degradation Product | ¹H-NMR, Mass Spectrometry | Forms under oxidative and basic conditions. researchgate.net |
| Impurity I (5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone) | Process-related | IR, NMR, MS | Characterized in studies of potential impurities. researchgate.netnih.gov |
| Impurity II (4-(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine) | Process-related | IR, NMR, MS | Characterized in studies of potential impurities. researchgate.netnih.gov |
| Donepezil EP Impurity G | Process/Degradation | LC-MS, HPLC-MS | Forms under specific temperature or pH conditions. chemicea.com |
| Donepezil 2-Ethylbutyl Nitroso Impurity | Potential Impurity | - | A nitrosamine (B1359907) derivative, subject to strict control. synzeal.com |
Development of Control Strategies Based on Impurity Understanding
A thorough understanding of how and when impurities form is essential for developing effective control strategies. google.com These strategies are a core component of pharmaceutical quality control and are mandated by regulatory bodies. dntb.gov.ua
Control strategies for Donepezil impurities include:
Process Optimization: Modifying the synthetic route to minimize the formation of process-related impurities by controlling factors like temperature, pH, and reaction time. chemicea.com
Development of Stability-Indicating Analytical Methods: The development and validation of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are critical. impactfactor.orghealthinformaticsjournal.com These methods must be able to separate and accurately quantify the API from all potential impurities and degradation products, proving the method is "stability-indicating." scielo.brhealthinformaticsjournal.com
Setting Specification Limits: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), dictate the maximum allowable levels for impurities in a drug product. dntb.gov.ua These limits are based on toxicological data and the potential impact on patient safety. For pharmaceutical formulations, individual impurities are often controlled at levels not exceeding 0.5% of the API content. google.com
Appropriate Packaging and Storage: Knowledge of degradation pathways, particularly sensitivity to alkali and oxidation, informs the selection of appropriate packaging (e.g., tightly sealed containers) and recommended storage conditions to protect the drug product from environmental factors that could cause degradation. chemicea.com
By implementing these comprehensive control strategies, manufacturers can ensure the quality, safety, and efficacy of Donepezil products.
Future Research Directions and Unanswered Questions Regarding Donepezil 2 Ethylbutyl
Exploration of Novel or Unforeseen Formation Pathways
The established mechanism for nitrosamine (B1359907) formation requires a nitrosating agent and a secondary or tertiary amine to be present, often in an acidic environment. nih.gov Donepezil's structure contains a secondary amine within its piperidine (B6355638) moiety, making it susceptible to this reaction. nih.govchemicea.com However, the complexity of pharmaceutical manufacturing and storage presents possibilities for novel or unexpected formation routes that warrant investigation.
Future research should systematically investigate the following potential pathways:
Trace Contaminants in Raw Materials and Water: The risk posed by trace levels of nitrites in water used during the synthesis of active pharmaceutical ingredients (APIs) is a significant concern. researchgate.net Kinetic models can be used to assess the risk, but specific studies are needed to quantify the potential for N-nitrosamine formation from the typical nitrite (B80452) levels found in pharmaceutical-grade water reacting with Donepezil (B133215). researchgate.net
Solvent-Mediated Formation: Solvents used in purification, separation, or cleaning processes are identified as a potential root cause of nitrosamine impurities. nih.gov Research is required to screen all solvents used in the Donepezil manufacturing process for the presence of residual nitrosating agents or amines that could contribute to the formation of Donepezil 2-Ethylbutyl.
Role of Catalysts and Non-Acidic Conditions: While nitrosation is often associated with acidic conditions, the presence of catalysts such as aldehydes (especially formaldehyde) can facilitate the reaction under neutral or even basic conditions. researchgate.netamericanpharmaceuticalreview.com An aldehyde can form an iminium ion intermediate with the amine, which is more readily nitrosated. americanpharmaceuticalreview.com A thorough investigation into the presence of such catalysts as contaminants or degradants in the Donepezil formulation is a critical area of future study.
API and Excipient Degradation: The degradation of the API itself or various excipients within the drug product during its shelf life could generate precursor amines or nitrosating agents. researchgate.net The impact of excipient selection on the level of nitrosamine formed has not been systematically studied and represents a knowledge gap. researchgate.net Long-term stability studies under various stress conditions (light, heat, humidity) are needed to explore this potential formation pathway.
| Potential Source | Description | Research Focus |
| Process Water | Traces of nitrite (NO₂⁻) ions in water used for API manufacturing. researchgate.net | Quantify the risk of nitrosamine formation from typical nitrite levels in pharmaceutical-grade water reacting with Donepezil. |
| Solvents | Residual nitrosating agents or amines in solvents used for manufacturing and cleaning. nih.gov | Screen all solvents in the process for contaminants; study their potential to mediate nitrosation. |
| Catalysts | Presence of aldehydes (e.g., formaldehyde) that can catalyze nitrosation in neutral or basic conditions. americanpharmaceuticalreview.com | Identify and quantify potential catalysts in the drug substance and product; study their effect on formation rates. |
| Degradation | Breakdown of the Donepezil molecule or excipients over time, creating reactive precursors. researchgate.net | Conduct stress testing and long-term stability studies to identify degradation products and their role in nitrosamine formation. |
Application of Advanced Analytical Techniques for Trace Level Detection
Given that nitrosamines are considered a "cohort of concern" due to their high mutagenic potency, detecting them at extremely low levels is paramount. americanpharmaceuticalreview.comnih.gov The pharmaceutical industry faces the challenge of developing analytical methods that are not only highly sensitive and selective but also precise and accurate for reliable quantification. nih.govresearchgate.net Future efforts must focus on optimizing and applying state-of-the-art analytical technologies for the detection of this compound.
The development of sensitive and selective analytical methods using advanced techniques is crucial for accurately detecting and quantifying N-nitrosamine impurities. nih.gov Key areas for research include:
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods: LC-MS/MS has become a cornerstone for nitrosamine analysis. nih.govnih.gov Further development of a dedicated LC-MS/MS method for this compound is needed. Research should focus on optimizing chromatographic separation from the API and other impurities and maximizing sensitivity in multiple reaction monitoring (MRM) mode. mdpi.com
High-Resolution Mass Spectrometry (HRMS): The U.S. FDA has successfully used Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for analyzing various nitrosamines. fda.gov These methods can achieve very low limits of quantitation (as low as 0.005 ppm) and provide high selectivity, which helps differentiate true nitrosamines from isobaric (same mass) impurities. fda.gov Applying LC-HRMS to Donepezil would provide a powerful tool for both quantification and confirmatory analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods: For certain volatile nitrosamines, GC-MS/MS offers excellent sensitivity. nih.govmdpi.com While many nitrosamines related to drug substances are not sufficiently volatile, the applicability of GC-MS/MS for this compound or related precursor impurities should be evaluated, potentially using derivatization techniques to enhance volatility.
Ultra-Performance Liquid Chromatography (UPLC): The development of rapid and efficient RP-UPLC methods for Donepezil and its degradation products has been reported. researchgate.net These methods are often compatible with mass spectrometry and can significantly reduce analysis time, allowing for higher throughput screening of samples. researchgate.net Future work should integrate these UPLC methods with advanced mass spectrometers for rapid and sensitive quantification of this compound.
| Analytical Technique | Principle | Relevance for this compound |
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry using specific parent-daughter ion transitions. researchgate.netmdpi.com | High sensitivity and selectivity for routine quality control and quantification of trace levels. |
| LC-HRMS | Uses high-resolution mass analysis to provide highly accurate mass measurements, differentiating target compounds from interferences. fda.gov | Confirmatory analysis and unambiguous identification; detection at extremely low levels (ppm to ppb). fda.gov |
| GC-MS/MS | Separates volatile compounds by gas chromatography before detection by mass spectrometry. mdpi.com | Potential application for specific volatile precursors or if derivatization methods are developed. |
| UPLC-PDA/MS | Uses smaller particle size columns for faster and more efficient separation, coupled with photodiode array or mass spectrometry detectors. researchgate.netresearchgate.net | High-throughput screening and rapid quantification during process development and stability testing. |
Further Mechanistic Investigations into Nitrosamine Formation Specific to this Compound
While the general chemical reaction for nitrosation is well-documented, the specific kinetics and contributing factors related to the Donepezil molecule are not fully understood. nih.govamericanpharmaceuticalreview.com A detailed mechanistic investigation is crucial for developing effective control and mitigation strategies.
Unanswered questions that require focused research include:
Kinetic Modeling: The rate of nitrosamine formation depends on the basicity of the amine, temperature, pH, and concentrations of the reactants. researchgate.net Developing a specific kinetic model for the nitrosation of Donepezil would allow for a more accurate risk assessment. This model could predict the amount of this compound formed under various manufacturing and storage conditions.
Impact of Molecular Structure: The steric and electronic environment around the secondary amine in the Donepezil piperidine ring will influence its reactivity towards nitrosating agents. Research using computational modeling and experimental studies should explore how the unique structure of Donepezil affects the activation energy and rate of the nitrosation reaction compared to simpler secondary amines.
Role of Formulation Excipients: The drug product formulation includes various excipients that could either inhibit or accelerate the formation of this compound. Some compounds, like ascorbic acid or l-cysteine, are known nitrite scavengers and can inhibit nitrosamine formation. mdpi.com Conversely, other excipients might contain trace impurities or create a micro-environment (e.g., local pH changes) that promotes the reaction. researchgate.net Systematic screening of the compatibility between Donepezil and its formulation excipients with respect to nitrosamine formation is essential.
Q & A
Q. Table 1: Example DoE for Donepezil Formulation Optimization
| Run Order | Lactose (%) | HPMC 100 cps (%) | HPMC 4000 cps (%) | 1/ (h) |
|---|---|---|---|---|
| 1 | 80 | 0 | 15.1 | 1.326 |
| 2 | 72.5 | 15.075 | 7.525 | 1.538 |
| Adapted from the extended IVIVC model study . |
Q. Table 2: Clinical Trial Outcomes for Donepezil Combination Therapies
Key Takeaways
- Basic Research : Prioritize HPLC validation and IVIVC models for dissolution profiling.
- Advanced Research : Address contradictions via meta-analytical frameworks, mechanistic studies, and optimized DoE.
- Data Gaps : Limited studies on this compound specifically; extrapolate from impurity and formulation research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
